molecular formula C6H12O2 B067656 (4R)-4-methoxypentan-2-one CAS No. 167466-95-7

(4R)-4-methoxypentan-2-one

Cat. No.: B067656
CAS No.: 167466-95-7
M. Wt: 116.16 g/mol
InChI Key: BNEZGZQZWFYHTI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Methoxypentan-2-one is a chiral ketone characterized by a methoxy group (-OCH₃) at the 4th carbon of the pentan-2-one backbone, with the (R)-configuration at the stereogenic center. This compound belongs to the class of substituted ketones, where the methoxy group introduces distinct electronic and steric effects compared to other substituents (e.g., methyl, phenyl, or halogens). Its stereochemistry and functional groups make it relevant in asymmetric synthesis, catalysis, and pharmaceutical intermediates .

Properties

CAS No.

167466-95-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(4R)-4-methoxypentan-2-one

InChI

InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3/t6-/m1/s1

InChI Key

BNEZGZQZWFYHTI-ZCFIWIBFSA-N

SMILES

CC(CC(=O)C)OC

Isomeric SMILES

C[C@H](CC(=O)C)OC

Canonical SMILES

CC(CC(=O)C)OC

Synonyms

2-Pentanone, 4-methoxy-, (4R)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxy-4-pentanone can be achieved through several methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone.

Industrial Production Methods: In an industrial setting, the production of ®-2-Methoxy-4-pentanone may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methoxy-4-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of ®-2-Methoxy-4-pentanone can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or ethers.

Scientific Research Applications

®-2-Methoxy-4-pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: ®-2-Methoxy-4-pentanone is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-4-pentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4R)-4-methoxypentan-2-one with structurally analogous ketones, focusing on substituents, stereochemistry, and reported applications:

Compound Substituents Stereochemistry Key Properties/Applications References
This compound 4-OCH₃, pentan-2-one backbone (R)-configuration Chiral synthon, potential in asymmetric catalysis
4-Methylpentan-2-one (MIBK) 4-CH₃, pentan-2-one backbone None (achiral) Industrial solvent, extraction agent
4-(4-Methylphenyl)pentan-2-one 4-(4-CH₃C₆H₄), pentan-2-one None (achiral) Fragrance intermediate, organic synthesis
4-Methyl-1-phenylpentan-2-one 1-C₆H₅, 4-CH₃, pentan-2-one None (achiral) Flavoring agent, polymer synthesis

Key Differences

Chirality: this compound is chiral, enabling its use in enantioselective reactions. In contrast, MIBK and 4-(4-methylphenyl)pentan-2-one are achiral, limiting their utility in asymmetric synthesis .

Electronic Effects: The methoxy group (-OCH₃) is electron-donating, increasing the electron density at the carbonyl group. This contrasts with the electron-withdrawing effects of aryl groups (e.g., in 4-(4-methylphenyl)pentan-2-one), which reduce carbonyl reactivity . MIBK’s methyl group (-CH₃) offers minimal electronic perturbation, making it a non-polar solvent .

Applications: MIBK: Widely used in industrial processes due to its low cost and high solvent power for resins and coatings . 4-(4-Methylphenyl)pentan-2-one: Employed in fragrances and specialty chemicals due to its aromatic backbone . this compound: Niche applications in asymmetric catalysis and chiral ligand design, as evidenced by its structural analogs in pharmaceutical patents (e.g., morpholinopropiophenone derivatives) .

Physicochemical Data (Inferred)

While explicit data for this compound is scarce in the provided evidence, comparisons can be inferred:

  • Boiling Point : Expected to be higher than MIBK (116°C) due to the polar methoxy group.
  • Solubility: Likely miscible in polar aprotic solvents (e.g., DMF, DMSO), unlike MIBK’s preference for non-polar solvents.
  • Optical Rotation : Positive [α]ᴅ due to the (R)-configuration, distinguishing it from racemic or achiral analogs.

Research Findings and Limitations

  • Pharmaceutical Relevance : Derivatives of this compound are implicated in the synthesis of pyrrolo[1,2-b]pyridazine carboxamides, a class of kinase inhibitors (e.g., Reference Example 5 in EP 4 374 877 A2) .
  • Limitations : Experimental data on enantiopure this compound is sparse in open literature. Most analogs (e.g., 4-methyl-1-phenylpentan-2-one) lack stereochemical complexity, limiting direct comparisons .

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